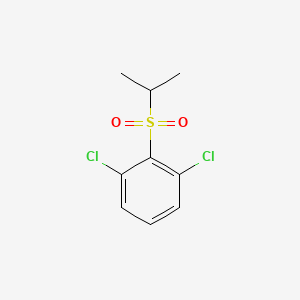

1,3-Dichloro-2-(isopropylsulfonyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 1,3-Dichloro-2-(isopropylsulfonyl)benzene involves various strategies. For instance, the synthesis of N-benzenesulfonyl-N,O isopropylidene derivatives of diastereoisomeric aminodiols was achieved through the addition of furyllithium to protected d-threoninal and d-allothreoninal, which are derived from d-threonine and d-allothreonine, respectively . Another synthesis approach for benzene derivatives, specifically 1,2-bis(trimethylsilyl)benzene, was performed using a hybrid metal of Mg and CuCl in the presence of LiCl in 1,3-dimethyl-2-imidazolidinone (DMI), which provided a high yield under mild conditions without the need for toxic HMPA . Additionally, a novel synthesis method for five-membered heterocycles containing the sulfonyl group was described, involving the dilithiation of (isopropylsulfonyl)benzene followed by reaction with various electrophiles to yield heterocyclic compounds in good yields .

Molecular Structure Analysis

The molecular structure and stereochemistry of the synthesized compounds are often confirmed using techniques such as 1H NMR spectroscopy and single-crystal X-ray analysis. For example, the structure of the N-benzenesulfonyl-N,O isopropylidene derivatives of aminodiols was established using these methods . In another study, the crystal structure of isopropyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate was determined, revealing intermolecular π-π interactions between benzene rings and additional C-H⋯π and weak intermolecular C-H⋯O interactions .

Chemical Reactions Analysis

The reactivity of compounds similar to 1,3-Dichloro-2-(isopropylsulfonyl)benzene can be explored through various chemical reactions. For instance, the oxidation of isopropyl 2-(5-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate with 3-chloroperoxybenzoic acid led to the formation of the title compound with a specific crystal structure . The metalation reactions involving the dilithiated species of (isopropylsulfonyl)benzene demonstrate the compound's reactivity towards the formation of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often characterized by computational methods and spectroscopic techniques. For example, the electronic and excited state properties of a related compound, 3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol, were investigated using density functional theory, revealing information about band gap energies, reactive sites, and intra- and intermolecular interactions in various solvent atmospheres . Spectroscopic properties such as IR and Raman wave numbers were also predicted computationally for this compound in both monomer and dimer forms .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1,3-dichloro-2-propan-2-ylsulfonylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O2S/c1-6(2)14(12,13)9-7(10)4-3-5-8(9)11/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCIDMMXPQCQIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=C(C=CC=C1Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dichloro-2-(isopropylsulfonyl)benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1290614.png)

![2-[(Butan-2-yl)amino]acetic acid hydrochloride](/img/structure/B1290622.png)